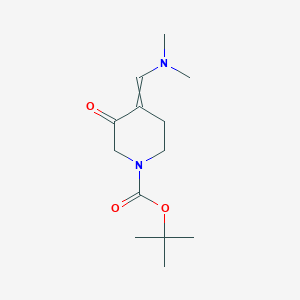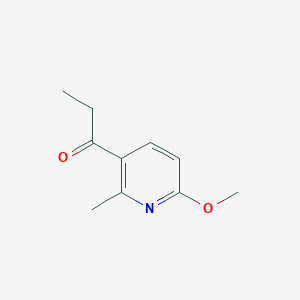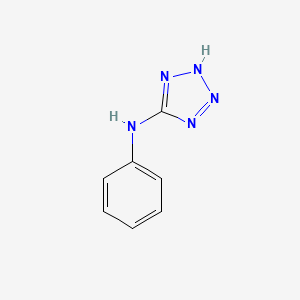
N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a heterocyclic compound that belongs to the tetrazole family It is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a phenyl group attached to the nitrogen at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of phenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate phenylhydrazone, which then cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of phenylhydrazine and sodium azide, with careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Nitroso-phenylaminotetrazole, Nitro-phenylaminotetrazole.
Reduction: Phenylhydrazine derivatives.
Substitution: Nitro-phenylaminotetrazole, Halogenated phenylaminotetrazole.
Aplicaciones Científicas De Investigación
N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cytochrome P450, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key enzymes highlights its potential as a therapeutic agent .
Comparación Con Compuestos Similares
5-Phenyltetrazole: Similar structure but lacks the amino group.
5-Aminotetrazole: Similar structure but lacks the phenyl group.
1-Phenyl-1H-tetrazole: Isomer with the phenyl group attached to a different nitrogen atom.
Uniqueness: N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both the phenyl and amino groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
14832-59-8 |
|---|---|
Fórmula molecular |
C7H7N5 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
N-phenyl-2H-tetrazol-5-amine |
InChI |
InChI=1S/C7H7N5/c1-2-4-6(5-3-1)8-7-9-11-12-10-7/h1-5H,(H2,8,9,10,11,12) |
Clave InChI |
JJGVUQXLNNGWPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B8751963.png)
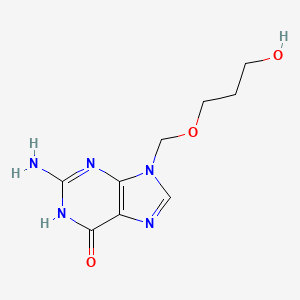
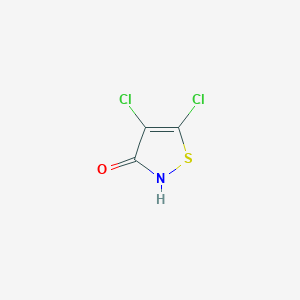
![2-(2-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)-2-cyclohexylethanol](/img/structure/B8751985.png)
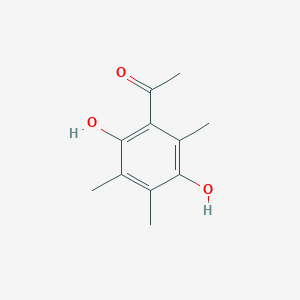
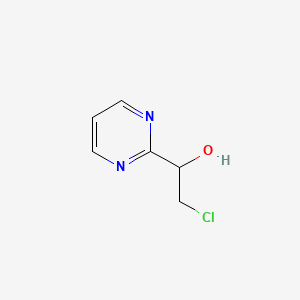
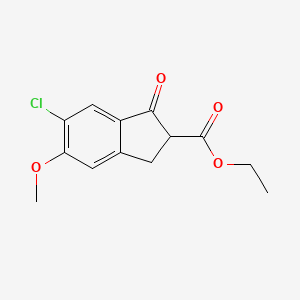
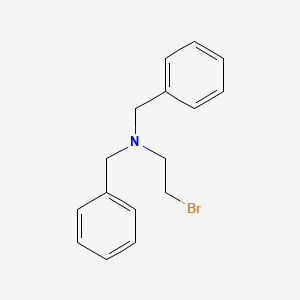
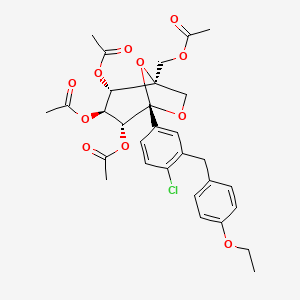
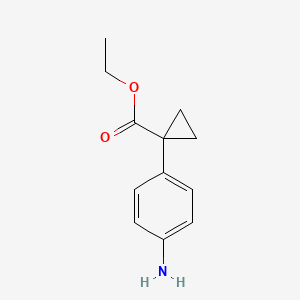
![(1S,3R,4R,6R)-4-Bromo-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B8752033.png)

